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Compound of Interest

Compound Name: 2-Bromo-4-ethylphenol

Cat. No.: B1341062 Get Quote

This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR)

spectrum of 2-Bromo-4-ethylphenol. For professionals in pharmaceutical research and

development, understanding the structural nuances revealed by NMR spectroscopy is critical

for compound verification and purity assessment. This document presents a comparative

analysis of 2-Bromo-4-ethylphenol against two structurally related alternatives: 4-ethylphenol

and 2-bromophenol, supported by experimental data and protocols.

Comparative Analysis of 1H NMR Spectral Data
The 1H NMR spectra of 2-Bromo-4-ethylphenol and its analogues were analyzed to highlight

the influence of substituent effects on proton chemical shifts and coupling constants. The data,

acquired in deuterated chloroform (CDCl3), is summarized in the table below.
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Compound
Proton
Assignment

Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

2-Bromo-4-

ethylphenol
H-3 7.28 d ~2.2 1H

H-5 7.03 dd ~8.3, 2.2 1H

H-6 6.93 d ~8.3 1H

-OH 5.36 s - 1H

-CH2- 2.58 q 7.5 2H

-CH3 1.20 t 7.6 3H

4-Ethylphenol H-2, H-6 7.04 d 8.6 2H

H-3, H-5 6.73 d 8.6 2H

-OH 4.53 s - 1H

-CH2- 2.55 q 7.6 2H

-CH3 1.18 t 7.6 3H

2-

Bromophenol
H-3 ~7.25 dd ~7.9, 1.6 1H

H-4 ~6.85 dt ~7.7, 1.6 1H

H-5 ~7.20 dt ~7.9, 1.7 1H

H-6 ~6.90 dd ~7.7, 1.7 1H

-OH ~5.60 s (broad) - 1H

Interpretation of the Data:

The 1H NMR spectrum of 2-Bromo-4-ethylphenol displays distinct signals that confirm its

substitution pattern. The aromatic region shows three protons. The proton at the 3-position (H-

3) appears as a doublet at 7.28 ppm due to meta-coupling with H-5. The H-5 proton at 7.03

ppm is a doublet of doublets, showing both ortho-coupling to H-6 and meta-coupling to H-3.
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The H-6 proton at 6.93 ppm is a doublet due to ortho-coupling with H-5. The ethyl group gives

rise to a quartet for the methylene protons (-CH2-) at 2.58 ppm and a triplet for the methyl

protons (-CH3) at 1.20 ppm, characteristic of an ethyl moiety. The phenolic hydroxyl proton (-

OH) appears as a singlet at 5.36 ppm.

In comparison, the spectrum of 4-ethylphenol is simpler due to its symmetry.[1] The two

protons ortho to the hydroxyl group (H-2 and H-6) are chemically equivalent and appear as a

doublet at 7.04 ppm.[1] Similarly, the two protons meta to the hydroxyl group (H-3 and H-5) are

equivalent and resonate as a doublet at 6.73 ppm.[1] The signals for the ethyl group are

observed at similar chemical shifts to those in 2-Bromo-4-ethylphenol.[1]

The spectrum of 2-bromophenol exhibits a more complex aromatic region due to the lack of

symmetry and the presence of four distinct aromatic protons. The chemical shifts are generally

spread over a wider range compared to 4-ethylphenol, with characteristic doublet and doublet

of triplets patterns arising from ortho-, meta-, and para-couplings.

Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for the acquisition of a 1H NMR spectrum for a small

organic molecule like 2-Bromo-4-ethylphenol.

1. Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl3) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

Ensure the sample height in the NMR tube is approximately 4-5 cm.

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

Insert the NMR tube into the spinner turbine and adjust its position.
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Place the sample in the NMR spectrometer's autosampler or manually insert it into the

magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and

symmetrical lock signal.

Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16

for a sample of this concentration), pulse width, and acquisition time.

Acquire the free induction decay (FID) signal.

3. Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl3 at

7.26 ppm).

Integrate the peaks to determine the relative number of protons for each signal.

Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values)

for each signal.

Visualization of Signal Correlations
The following diagram illustrates the structure of 2-Bromo-4-ethylphenol and the key through-

bond (J-coupling) interactions between its protons, which give rise to the observed splitting

patterns in the 1H NMR spectrum.

Caption: Structure and 1H-1H J-coupling in 2-Bromo-4-ethylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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